molecular formula C5H6F4O2S B8675304 Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate CAS No. 77705-91-0

Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate

Cat. No.: B8675304
CAS No.: 77705-91-0
M. Wt: 206.16 g/mol
InChI Key: AUELKTNAMGRYHT-UHFFFAOYSA-N
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Description

Methyl 3-(methylthio)-2,2,3,3-tetrafluoropropionate is a useful research compound. Its molecular formula is C5H6F4O2S and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

77705-91-0

Molecular Formula

C5H6F4O2S

Molecular Weight

206.16 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-methylsulfanylpropanoate

InChI

InChI=1S/C5H6F4O2S/c1-11-3(10)4(6,7)5(8,9)12-2/h1-2H3

InChI Key

AUELKTNAMGRYHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)SC)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 24 g (0.50 mole) of 50% NaH/mineral oil in 140 ml of dry dimethyl sulfoxide was stirred while 24 g (0.50 mole) of methyl mercaptan was distilled in over a 2 hr. period. The mixture was then stirred until gas evolution became very slow after which the mixture was allowed to stand overnight. The resulting mixture was a thick paste which was diluted with 50 ml of dimethyl sulfoxide and charged into a 400 ml metal tube along with 33 g (0.75 mole) of carbon dioxide and 50 g (0.50 mole) of tetrafluoroethylene. The tube was shaken at 100° for 4 hr. The resulting solution was treated with 69.3 g (0.55 mole) of dimethyl sulfate. After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr. Product was then removed under vacuum and fractionated to afford 63.9 g (62%) of methyl 3-methylthio-2,2,3,3-tetrafluoropropionate, bp 53° (10 mm, 1.3 kPa), IR (neat): 3020, 2970, and 2860 (satd CH), 1780 (C=O), and 1250-1100 cm-1 (C--F), 1H and 19F NMR agreed with the assigned structure.
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
69.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 400 mL pressure vessel was charged with 34.1 g (0.49 mol) of sodium thiomethoxide and 150 mL of anhydrous dimethylsulfoxide (DMSO). The vessel was closed, cooled in dry ice, evacuated and charged with 32 g (0.73 mol) of carbon dioxide and 50 g (0.5 mol) of tetrafluoroethylene. The vessel contents were heated with agitation to 50° C. for 1 hr and 100° C for 5 hr. After cooling to room temperature, the vessel contents were transferred to a 500 mL round bottom flask using an additional 30 mL of DMSO to rinse. Dimethylsulfate (65 g, 0.52 mol) was added and the mixture was stirred for 3 hr at 30°-50° C. Volatiles were removed by distillation at 1 mm into a dry ice cooled receiver with a maximum pot temperature of 65° C.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
32 g
Type
reactant
Reaction Step Five

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